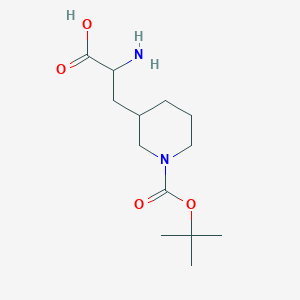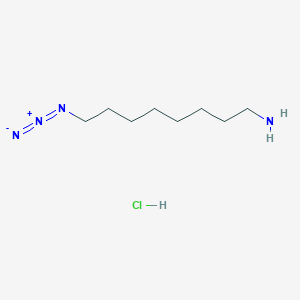
Lithium(1+) oxomanganese
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium(1+) oxomanganese is a compound that combines lithium ions with oxomanganese species
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Lithium(1+) oxomanganese can be synthesized through various methods, including solid-state reactions, sol-gel processes, co-precipitation, and hydrothermal synthesis. One common method involves reacting manganese dioxide with lithium carbonate at high temperatures. The reaction conditions typically include temperatures ranging from 400°C to 800°C .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale hydrothermal synthesis. This method ensures good crystallization and high purity of the final product. The hydrothermal process involves mixing manganese precursors with lithium salts in an aqueous solution, followed by heating under high pressure .
Analyse Des Réactions Chimiques
Types of Reactions
Lithium(1+) oxomanganese undergoes various chemical reactions, including oxidation, reduction, and ion-exchange reactions. These reactions are crucial for its applications in energy storage and catalysis.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include hydrogen peroxide, tert-butylhydroperoxide, and m-chloroperbenzoic acid. These reagents facilitate oxidation and reduction reactions under controlled conditions .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions can produce higher-valent manganese oxides, while reduction reactions may yield lower-valent manganese species .
Applications De Recherche Scientifique
Lithium(1+) oxomanganese has a wide range of scientific research applications:
Mécanisme D'action
The mechanism by which lithium(1+) oxomanganese exerts its effects involves several molecular targets and pathways. In energy storage applications, the compound facilitates the insertion and extraction of lithium ions, which is crucial for the charge-discharge cycles of batteries. In catalysis, the high-valent manganese-oxo intermediates play a key role in oxidation reactions, enabling the activation of substrates and the formation of desired products .
Comparaison Avec Des Composés Similaires
Similar Compounds
Lithium manganese oxide (LiMn2O4): A widely used cathode material in lithium-ion batteries with similar electrochemical properties.
Manganese dioxide (MnO2): Known for its catalytic activity and use in batteries.
Lithium cobalt oxide (LiCoO2): Another cathode material with high energy density but different chemical properties compared to lithium(1+) oxomanganese.
Uniqueness
This compound stands out due to its unique combination of lithium and high-valent manganese-oxo species. This combination provides enhanced stability and reactivity, making it a promising candidate for advanced energy storage and catalytic applications .
Propriétés
Formule moléculaire |
LiMnO+ |
|---|---|
Poids moléculaire |
77.9 g/mol |
Nom IUPAC |
lithium;oxomanganese |
InChI |
InChI=1S/Li.Mn.O/q+1;; |
Clé InChI |
JJLNJNBLJPXAFX-UHFFFAOYSA-N |
SMILES canonique |
[Li+].O=[Mn] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![butyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11727879.png)

![N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine](/img/structure/B11727884.png)
![N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1-propyl-1H-pyrazol-3-amine](/img/structure/B11727888.png)
![benzyl({[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11727889.png)


![N-{[4-(dimethylamino)phenyl]methyl}-1-ethyl-3-methyl-1H-pyrazol-5-amine](/img/structure/B11727898.png)


![butyl[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11727927.png)
![N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-4-amine](/img/structure/B11727934.png)
